4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole
Description
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is a halogenated isoxazole derivative characterized by a trifluoromethyl group at position 3, an iodine atom at position 4, and a phenyl group at position 5. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications. Structural analogs of this compound often vary in substituents at positions 3, 4, or 5, leading to differences in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H5F3INO |
|---|---|
Molecular Weight |
339.05 g/mol |
IUPAC Name |
4-iodo-5-phenyl-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)9-7(14)8(16-15-9)6-4-2-1-3-5-6/h1-5H |
InChI Key |
YJXGQTRUEXSSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NO2)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for 3,5-Disubstituted Isoxazoles
The core isoxazole scaffold, particularly 3,5-disubstituted isoxazoles such as 5-phenyl-3-(trifluoromethyl)isoxazole, is typically synthesized via 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. This method is well-documented for its regioselectivity and versatility:
- Nitrile oxides are generated in situ from aldoximes or their derivatives (e.g., imidoyl chlorides).
- The nitrile oxide dipole reacts with terminal alkynes bearing aryl or trifluoromethyl substituents.
- The reaction is generally conducted in anhydrous, inert atmosphere conditions (argon), using dry solvents such as toluene or dichloromethane.
- Bases like triethylamine are employed to facilitate cycloaddition and neutralize generated acids.
For example, the reaction of N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with 1-ethynyl-4-(trifluoromethyl)benzene in dichloromethane with triethylamine at room temperature yields trifluoromethylated isoxazoles efficiently.
Selective Iodination at the 4-Position of Isoxazoles
The key step to obtain 4-iodo substitution on the isoxazole ring involves electrophilic iodination:
- N-Iodosuccinimide (NIS) is the preferred iodinating agent due to its mildness and selectivity.
- Iodination is typically performed on methyl 2-(isoxazol-5-yl)acetates or related isoxazole precursors.
- The reaction is carried out in trifluoroacetic acid (TFA) at room temperature for extended periods (e.g., 24 hours).
- After iodination, the reaction mixture is quenched with aqueous sodium bicarbonate and sodium thiosulfate to neutralize acids and remove excess iodine species.
- The iodinated product is purified by column chromatography on silica gel with non-polar eluents (e.g., petroleum ether/ethyl acetate mixtures) to afford methyl 2-(4-iodo-3-phenylisoxazol-5-yl)acetate derivatives with yields around 48-54%.
This method is effective for introducing iodine selectively at the C-4 position of the isoxazole ring without affecting other substituents such as phenyl or trifluoromethyl groups.
Detailed Preparation Procedure for 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole
A representative synthetic route combining the above strategies is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Formation of 5-phenyl-3-(trifluoromethyl)isoxazole | Reaction of N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with phenylacetylene in dichloromethane, triethylamine as base, room temperature, argon atmosphere, 30 min | Formation of 3,5-disubstituted isoxazole core with trifluoromethyl and phenyl substituents |
| 2. Iodination at C-4 | Treatment of methyl 2-(isoxazol-5-yl)acetate derivative with N-iodosuccinimide (1.5 equiv) in trifluoroacetic acid at room temperature for 24 h | Selective iodination at C-4 position, yielding 4-iodo derivative |
| 3. Work-up and purification | Quenching with saturated NaHCO3 and Na2S2O3 solutions, extraction with ethyl acetate, solvent evaporation, silica gel chromatography (petroleum ether/ethyl acetate 20:1) | Pure this compound obtained in ~48-54% yield |
Mechanistic Insights and Reaction Conditions
- The 1,3-dipolar cycloaddition proceeds via the formation of a nitrile oxide intermediate, which undergoes regioselective cycloaddition with the alkyne to form the isoxazole ring.
- The iodination step is electrophilic aromatic substitution-like, where N-iodosuccinimide delivers iodine electrophile to the electron-rich C-4 position of the isoxazole ring.
- The use of trifluoroacetic acid as solvent promotes activation of the iodinating agent and stabilizes intermediates.
- Reaction times and temperature control are critical to avoid over-iodination or side reactions.
- Purification by chromatography on silica gel with non-polar eluents ensures removal of residual reagents and by-products.
Comparative Table of Preparation Methods
| Method Aspect | 1,3-Dipolar Cycloaddition (Isoxazole Formation) | Electrophilic Iodination (C-4 Introduction) |
|---|---|---|
| Starting Materials | Aldoxime derivatives or imidoyl chlorides + terminal alkynes | Methyl 2-(isoxazol-5-yl)acetates or related isoxazoles |
| Key Reagents | Triethylamine, dry toluene or dichloromethane | N-Iodosuccinimide, trifluoroacetic acid |
| Reaction Atmosphere | Argon, anhydrous conditions | Ambient, room temperature |
| Reaction Time | 30 min to several hours | ~24 hours |
| Yield Range | Typically 80-90% for isoxazole formation | Approximately 48-54% for iodination |
| Purification | Flash column chromatography | Silica gel chromatography |
| Selectivity | Regioselective for 3,5-substitution | Selective iodination at C-4 |
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The isoxazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, vinyl azides, and various organometallic compounds. Reaction conditions often involve the use of bases like triethylamine (NEt3) and solvents such as dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
1.1 Antimicrobial Properties
Research has shown that isoxazole derivatives exhibit notable antimicrobial activity. For instance, derivatives including 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole have been evaluated for their antibacterial properties against various pathogens such as E. coli, S. aureus, and P. aeruginosa. Studies indicate that compounds with specific substitutions on the phenyl ring enhance their antibacterial efficacy, making them promising candidates for developing new antibiotics .
1.2 Anti-inflammatory and Analgesic Activity
Isoxazole derivatives have demonstrated significant anti-inflammatory and analgesic effects. For example, compounds similar to this compound have been synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. Some derivatives have shown selective inhibition of COX-2, suggesting their potential as anti-inflammatory agents .
1.3 Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that certain isoxazole derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, compounds that inhibit FLT3 phosphorylation have shown promise in treating acute myeloid leukemia, demonstrating the therapeutic potential of isoxazole derivatives in oncology .
Synthesis Overview Table
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cross-Coupling | Aryl halide + Alkyne | Formation of substituted isoxazole |
| 2 | Cyclization | Hydroxylamine | Formation of isoxazole ring |
| 3 | Functionalization | Various reagents | Introduction of trifluoromethyl and iodo groups |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of isoxazole derivatives, including this compound, against bacterial strains. Results showed that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity, particularly against resistant strains of S. aureus and E. coli.
Case Study 2: COX Inhibition
Another investigation focused on the anti-inflammatory properties of isoxazoles through COX inhibition assays. Compounds similar to this compound were tested for their selectivity towards COX-2 over COX-1, revealing a promising profile for potential analgesic applications.
Mechanism of Action
The mechanism of action of 4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can affect the charge distribution and electrostatic surface of the molecule, influencing its binding to biological targets . The compound’s effects are mediated through its interactions with enzymes, receptors, and other proteins involved in various cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Iodo vs. Fluoro Substituents
- 5-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)isoxazole (CAS 1960427-90-0): Replacing the phenyl group with a 4-fluorophenyl group introduces an electron-withdrawing fluorine atom, which may enhance intermolecular interactions (e.g., hydrogen bonding) and alter pharmacokinetic properties. The iodine atom at position 4 remains a key site for modification .
Trifluoromethyl vs. Other Groups
- 5-(Trifluoromethyl)isoxazole (CAS 116584-43-1): A simpler analog lacking iodine and phenyl groups. The trifluoromethyl group contributes to high thermal stability (density: 1.355 g/mL) and resistance to metabolic degradation, making it a scaffold for agrochemicals .
- Leflunomide: A pharmaceutical isoxazole (5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide) highlights the role of trifluoromethyl in enhancing drug half-life and target affinity .
Structural and Physicochemical Properties
Biological Activity
4-Iodo-5-phenyl-3-(trifluoromethyl)isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features an isoxazole ring with the following substituents:
- Iodine atom at the 4-position
- Phenyl group at the 5-position
- Trifluoromethyl group at the 3-position
These structural characteristics contribute to its unique chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving binding affinity to biological targets.
1. Antimicrobial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Isoxazole derivatives are known for their anti-inflammatory properties. Studies suggest that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by inflammation .
3. Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease processes. For instance, it may interact with cyclooxygenases (COX), which are critical in inflammatory responses. Understanding these interactions can lead to the development of selective COX inhibitors .
Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activity:
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Case Study: Anti-inflammatory Mechanism
In another study, researchers explored the anti-inflammatory effects of this compound using a murine model of inflammation. The administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)-3-phenyloxazole | Trifluoromethyl at position 5 | Moderate antimicrobial activity |
| 4-Bromo-5-phenyloxazole | Bromine instead of iodine | Lower enzyme inhibition |
| 3-(Trifluoromethyl)-5-methoxyisoxazole | Methoxy group at position 5 | Reduced solubility |
| 4-Iodo-3-(trifluoromethyl)-5-phenyloxazole | Iodine at position 4 | Enhanced reactivity |
This table illustrates how variations in substituents affect biological activities, highlighting the potential advantages of the studied compound due to its specific substitution pattern.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
